molecular formula C7H6N4O2 B2862190 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1369271-47-5

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No. B2862190
CAS RN: 1369271-47-5
M. Wt: 178.151
InChI Key: YUNMAKURWWVZSX-UHFFFAOYSA-N
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Description

“2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyridines . These compounds are considered as a unique category of N-bridged 5,6-bicyclic compounds and have received substantial consideration for their potential utility as bioactive precursors or for other industrial applications .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through a facile, practical, and metal-free microwave-assisted protocol . This protocol utilizes 1-amino-2-imino-pyridine derivatives as versatile precursors . A broad variety of carboxylic acids could be employed effectively to synthesize the respective derivatives via direct metal-free C–N bond construction .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a significant area of research due to their applications in medicinal and pharmaceutical chemistry. The 1,2,4-triazolo[1,5-a]pyridine moiety is found in many biologically active compounds. A catalyst-free, microwave-mediated method for synthesizing these compounds demonstrates broad substrate scope and good functional group tolerance .

Development of Pharmaceuticals

Compounds containing the 1,2,4-triazolo[1,5-a]pyridine structure are known to exhibit various pharmaceutical activities. They act as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These activities make them valuable in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Sciences

In the field of material sciences, 1,2,4-triazolo[1,5-a]pyridines have applications due to their unique chemical properties. They can be used in the development of new materials with specific functionalities .

Mechanochemical Synthesis

The mechanochemical method to obtain 1,2,4-triazolo[1,5-a]pyridines involves a reaction between azinium-N-imines and nitriles. This process is facilitated by copper acetate and represents a sustainable approach to synthesizing fused heterocyclic compounds .

Bioactive Precursors

These compounds serve as bioactive precursors with potential utility in various industrial applications. They exhibit behaviors such as mGlu modulation, PHD-1 inhibition, PDE10 inhibition, and antioxidant activity. Additionally, they have been used as herbicidal agents and in the treatment of diabetes and cardiovascular disorders .

Therapeutic Targets

Specific isoforms of fatty acid-binding proteins (FABPs), such as FABP4 and FABP5, are recognized as potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes. Compounds with the 1,2,4-triazolo[1,5-a]pyridine structure are crucial in this research .

Antitumor Activity

Certain derivatives of 1,2,4-triazolo[1,5-a]pyridines have shown antitumor activity. For example, compound H12 has been found to inhibit the growth and colony formation of MGC-803 cells in a dose-dependent manner .

Regioselective Synthesis

The rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles is another application. This method allows for obtaining different products with structural diversity, which is essential for developing targeted therapeutic agents .

properties

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-9-5-2-1-4(6(12)13)3-11(5)10-7/h1-3H,(H2,8,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNMAKURWWVZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

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